Welcome to the BenchChem Online Store!
molecular formula C21H19NO3S B1665807 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 1226895-20-0

4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No. B1665807
M. Wt: 365.4 g/mol
InChI Key: YCNMAPLPQYQJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07741359B2

Procedure details

4-Carbamoylphenyl 2-(2-methoxynaphthalen-6-yl)-propanoate, 5 (1.80 g, 4.34 mmol) and Lawesson reagent (1.75 g, 4.34 mmol) were dissolved in 130 ml of anhydrous benzene. The reaction was warmed to 60° C. and stirred for 4 h. The solvent was removed under reduced pressure; the crude residue was purified by silica gel column (dichloromethane/methyl alcohol 9.75:0.25) to furnish 2.9 g of crude compound 6. The obtained compound was purified by a silica gel open column and eluted with CH2Cl2/MeOH (9.5/0.5)) giving the pure compound 6 (970 mg, 61% yield).
Name
4-Carbamoylphenyl 2-(2-methoxynaphthalen-6-yl)-propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH:13]([CH3:26])[C:14]([O:16][C:17]3[CH:22]=[CH:21][C:20]([C:23](=O)[NH2:24])=[CH:19][CH:18]=3)=[O:15])[CH:9]=2)[CH:4]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:36])=CC=1>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH:13]([CH3:26])[C:14]([O:16][C:17]3[CH:22]=[CH:21][C:20]([C:23](=[S:36])[NH2:24])=[CH:19][CH:18]=3)=[O:15])[CH:9]=2)[CH:4]=1

Inputs

Step One
Name
4-Carbamoylphenyl 2-(2-methoxynaphthalen-6-yl)-propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=CC=C(C=C2C=C1)C(C(=O)OC1=CC=C(C=C1)C(N)=O)C
Name
5
Quantity
1.8 g
Type
reactant
Smiles
COC1=CC2=CC=C(C=C2C=C1)C(C(=O)OC1=CC=C(C=C1)C(N)=O)C
Name
Quantity
1.75 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
130 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by silica gel column (dichloromethane/methyl alcohol 9.75:0.25)
CUSTOM
Type
CUSTOM
Details
to furnish 2.9 g of crude compound 6
CUSTOM
Type
CUSTOM
Details
The obtained compound was purified by a silica gel open column
WASH
Type
WASH
Details
eluted with CH2Cl2/MeOH (9.5/0.5))

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC2=CC=C(C=C2C=C1)C(C(=O)OC1=CC=C(C=C1)C(N)=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 970 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.